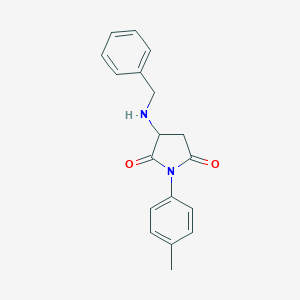![molecular formula C12H8N6O3S B304510 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anticancer properties. Studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use in the treatment of infectious diseases such as tuberculosis and leishmaniasis.
In addition to its medical applications, this compound has also been studied for its potential use in the field of agriculture. It has been shown to have insecticidal properties and can be used as a pesticide to control pests in crops.
Mécanisme D'action
The mechanism of action of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and physiological effects:
Studies have shown that 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine has both biochemical and physiological effects. Biochemically, it inhibits the activity of enzymes involved in DNA synthesis and repair. Physiologically, it induces apoptosis and inhibits cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its high potency. It has been shown to be effective at low concentrations, which makes it a cost-effective option. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine. One potential direction is the investigation of its use in combination with other drugs for the treatment of cancer. Studies have shown that it can enhance the efficacy of other anticancer drugs when used in combination.
Another potential direction is the investigation of its use in the treatment of infectious diseases. Studies have shown that it has potential as an antitubercular and antileishmanial agent, and further research in this area could lead to the development of new treatments for these diseases.
Conclusion:
In conclusion, 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has potential applications in various fields, including medicine and agriculture. Its mechanism of action involves the inhibition of enzymes involved in DNA synthesis and repair, and it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. While it has advantages in terms of potency, its potential toxicity limits its use in certain experiments. Further research in this area could lead to the development of new treatments for cancer and infectious diseases.
Méthodes De Synthèse
The synthesis of 3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine involves the reaction of 5-nitro-2-furaldehyde, thiosemicarbazide, and 3-pyridinecarboxaldehyde. The reaction proceeds under reflux in ethanol, and the resulting product is purified using column chromatography. The yield of the compound is approximately 60%.
Propriétés
Nom du produit |
3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine |
|---|---|
Formule moléculaire |
C12H8N6O3S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
4-[(E)-(5-nitrofuran-2-yl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H8N6O3S/c19-18(20)10-4-3-9(21-10)7-14-17-11(15-16-12(17)22)8-2-1-5-13-6-8/h1-7H,(H,16,22)/b14-7+ |
Clé InChI |
OSYIJKITDNGMTB-VGOFMYFVSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C2=NNC(=S)N2/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CN=C1)C2=NNC(=S)N2N=CC3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-4,5,6-trimethylnicotinonitrile](/img/structure/B304427.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![3-(4-Benzyl-1-piperidinyl)-1-{4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304436.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)

![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)